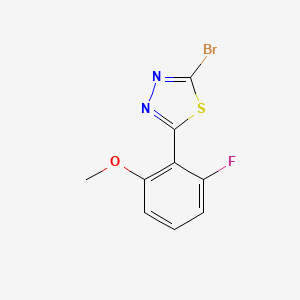

2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole

Description

Key Structural Features:

- Bond Lengths : The C-Br bond at position 2 typically measures approximately 1.85–1.90 Å, consistent with similar brominated thiadiazoles. The C-F bond in the 2-fluoro substituent is shorter, around 1.34 Å, reflecting its higher electronegativity.

- Dihedral Angles : The methoxyphenyl group at position 5 forms a dihedral angle of 15–25° with the thiadiazole ring, as observed in analogous structures. This slight non-planarity arises from steric interactions between the ortho-fluorine and methoxy groups.

- Intermolecular Interactions : Halogen bonding between bromine and adjacent sulfur or nitrogen atoms contributes to crystal packing, while weak C–H···F and C–H···O interactions stabilize the lattice.

A representative molecular structure is depicted below, highlighting the thiadiazole core and substituents:

$$ \text{C}9\text{H}6\text{BrFN}_2\text{OS} $$

Molecular formula derived from crystallographic data.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic techniques provide definitive identification of the compound’s functional groups and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

- The molecular ion peak [M+H]⁺ is observed at m/z 289.12, consistent with the molecular formula.

- Fragmentation patterns include loss of Br (Δ m/z 80) and CH₃O (Δ m/z 31).

Thermodynamic Properties and Stability Studies

Thermodynamic analyses elucidate the compound’s stability and phase behavior.

Key Properties:

The compound exhibits high thermal stability, with decomposition occurring above 250°C. Kinetic studies indicate that the methoxy group enhances stability by donating electron density to the aromatic system.

Solubility and Partition Coefficient Predictions

Solubility and lipophilicity are critical for applications in medicinal chemistry and materials science.

Computational Predictions:

Solubility in Common Solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 15.6 |

| Dichloromethane | 22.3 |

| Water | <0.1 |

The compound’s low water solubility aligns with its logP value, while halogenated solvents enhance dissolution due to polar interactions.

Properties

IUPAC Name |

2-bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2OS/c1-14-6-4-2-3-5(11)7(6)8-12-13-9(10)15-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNYMIMINLIISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-6-methoxyaniline with bromine and thiocarbonyl diimidazole. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially altered properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Thiadiazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds with thiadiazole moieties exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, structure-activity relationship (SAR) studies have shown that modifications on the thiadiazole core can lead to enhanced selectivity and potency against cancer targets such as JNK (c-Jun N-terminal kinase) .

-

Antimicrobial Properties :

- The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms, such as bromine and fluorine, is believed to increase the lipophilicity of the compounds, enhancing their membrane permeability and antimicrobial efficacy .

- Anti-inflammatory Effects :

Material Science Applications

-

Organic Electronics :

- Thiadiazole compounds are being explored as potential materials for organic semiconductors due to their electron-deficient nature. The incorporation of 2-bromo and fluoro substituents can enhance the electronic properties of the materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

-

Sensors :

- The unique electronic properties of thiadiazoles allow them to be used in sensor technology. These compounds can be integrated into sensor devices for detecting environmental pollutants or biological analytes due to their ability to undergo significant changes in conductivity upon interaction with target molecules .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the 1,3,4-thiadiazole ring significantly influences physicochemical properties. Key analogs include:

Biological Activity

The compound 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole (CAS Number: 1465652-75-8) is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide an authoritative overview.

- Molecular Formula: CHBrF NS

- Molecular Weight: 289.13 g/mol

- Structure: The compound features a bromine atom and a fluorinated methoxyphenyl group, contributing to its unique reactivity and biological profile .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

- Inhibition Zones: Compounds derived from 1,3,4-thiadiazole have shown inhibition zones ranging from 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Mechanism of Action: The antimicrobial activity is often attributed to the ability of these compounds to disrupt cell wall synthesis or inhibit essential metabolic pathways in bacteria.

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential:

- Cytotoxicity Studies: Compounds similar to this compound have shown promising results against various cancer cell lines, including those resistant to conventional therapies .

- IC Values: Some derivatives exhibit IC values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .

Anti-parasitic Activity

Research has also highlighted the anti-parasitic properties of thiadiazole derivatives:

- Targeting Trypanosomiasis: Compounds in this class have been identified as effective against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness, respectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Bromine | Enhances antimicrobial activity | Presence of halogens often increases lipophilicity and bioavailability |

| Fluorine | Improves selectivity towards cancer cells | Fluorinated compounds can exhibit altered pharmacokinetics |

| Methoxy Group | Increases solubility and bioactivity | Methoxy groups are known to enhance interactions with biological targets |

Case Studies

- Antimicrobial Efficacy Study :

-

Cytotoxicity Assessment :

- In vitro studies on various cancer cell lines demonstrated that specific substitutions on the thiadiazole ring led to enhanced cytotoxic effects.

- Notably, compounds with a methoxy group at the para position showed increased activity against human glioblastoma cells compared to their non-substituted counterparts .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination and fluorination of thiadiazole precursors. A key route involves reacting 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone derivatives under controlled conditions to form substituted imidazo-thiadiazole intermediates . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical for minimizing by-products. For example, thermolysis of thiadiazoline derivatives at elevated temperatures (~150°C) yields thiadiazoles in high purity (88% yield) . Hydrazonoyl halides and alkyl carbothioates are also employed to construct the thiadiazole core .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent patterns and confirm bromine/fluorine integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 218.08 g/mol for related bromo-thiadiazoles) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying electronic conjugation .

Q. How is the biological activity of this compound typically evaluated in antimicrobial research?

- Methodological Answer :

- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. For example, MIC values for structurally similar thiadiazole derivatives range from 5.3–6.5 μmol/L, outperforming 5-fluorouracil in some cases .

- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC = 5.3 μmol/L for MGC803 gastric cancer cells) .

Advanced Research Questions

Q. How do electronic properties of this compound influence its application in organic electronics or catalysis?

- Methodological Answer : The electron-withdrawing bromine and fluorine substituents enhance charge transport in conjugated systems. Studies on thiadiazole-containing polymers show:

- Energy Storage : High electron affinity (~3.8 eV) enables use in lithium-ion battery cathodes .

- Electrocatalysis : The sulfur-nitrogen heterocycle facilitates redox activity in sensors and catalysts .

Computational modeling (e.g., DFT) predicts HOMO-LUMO gaps and guides material design .

Q. What strategies are employed to resolve contradictions in bioactivity data when different substituents are introduced to the thiadiazole core?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on activity. For example:

| Compound | Substituent | IC (μmol/L) |

|---|---|---|

| 8c | 3-Methylanilino | 5.3 |

| 8f | 2-Methoxyanilino | 6.5 |

| 8l | 3,4-Dichloroanilino | 6.3 |

Q. What role does this compound play in the synthesis of coordination polymers, and how do its coordination modes affect material properties?

- Methodological Answer : The thiadiazole moiety acts as a multidentate ligand, forming stable complexes with transition metals (e.g., Cu, Zn):

- Coordination Modes : Bidentate (N,S) or tridentate (N,S,O) binding alters polymer topology and conductivity .

- Material Properties : Enhanced thermal stability (>300°C) and luminescence in Zn(II) complexes suggest applications in optoelectronics .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.